molecular formula C28H26N2O5 B3003675 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 897759-10-3

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3003675
CAS No.: 897759-10-3
M. Wt: 470.525
InChI Key: LWCQJCYMLPCLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic quinoline-derived acetamide compound characterized by a 4-oxoquinoline core substituted with a benzoyl group at position 3, an ethyl group at position 6, and an acetamide linker to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance binding affinity to aromatic receptor sites, while the benzoyl and ethyl substituents influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-18-10-12-23-21(14-18)28(33)22(27(32)19-8-6-5-7-9-19)16-30(23)17-26(31)29-20-11-13-24(34-2)25(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCQJCYMLPCLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. Its unique structure, which includes a benzamide moiety and a quinoline core, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : Approximately 326.35 g/mol
  • Structural Features : The compound features a quinoline ring system and a dimethoxyphenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Binding : It might bind to various receptors that modulate cellular responses, potentially affecting signal transduction pathways.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example:

  • In vitro studies demonstrated that related quinoline derivatives can reduce the production of pro-inflammatory cytokines in cell cultures.
  • In vivo models have shown marked reduction in edema and inflammatory markers in animal models of arthritis when treated with similar compounds.

Antimicrobial Properties

The benzamide derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may also possess:

  • Bactericidal Effects : Against various strains of bacteria, indicating potential use as an antibacterial agent.
  • Fungal Activity : Limited studies suggest possible antifungal properties, warranting further investigation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of xanthine oxidase by related quinoline derivatives, suggesting potential for gout treatment.
Study 2In vivo testing revealed reduced paw edema in carrageenan-induced inflammation models, indicating effective anti-inflammatory action.
Study 3Antimicrobial assays indicated effective bactericidal activity against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the quinoline core, substituents, or acetamide-linked aromatic groups. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound 4-Oxoquinoline 3-Benzoyl, 6-ethyl, N-(3,4-dimethoxyphenyl)acetamide Not explicitly reported (structural inference suggests CNS or anticancer potential)
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide 4-Oxoquinoline 3-(4-Ethoxybenzoyl), 6-fluoro Enhanced lipophilicity; potential improved target binding due to fluorine
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 4-Oxoquinoline 3-Benzenesulfonyl, N-(4-chlorophenyl) Increased electron-withdrawing effects; possible metabolic stability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl, pyrazolone core Structural rigidity; crystal packing via N–H⋯O hydrogen bonds
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) Pyrimidine-thioether Pyridinylpyrimidine, thioether linkage Anticonvulsant activity (in silico/in vivo)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone 4-Acetyl, 6,6-dimethyl morpholinone Synthetic intermediate; NMR-characterized

Key Findings

Substituent Effects on Bioactivity The 3-benzoyl group in the target compound may enhance π-π stacking interactions compared to the 3-(4-ethoxybenzoyl) group in ’s analog. Ethoxy substitution could improve solubility, while fluorine at position 6 might increase potency in vivo .

Aromatic Linker Modifications The 3,4-dimethoxyphenyl group in the target compound likely improves receptor binding compared to 4-chlorophenyl () due to methoxy groups’ hydrogen-bonding capacity. However, chlorophenyl analogs may exhibit higher membrane permeability . In Epirimil (), the pyrimidine-thioether core and pyridinyl substituents contribute to anticonvulsant activity, suggesting that the target compound’s quinoline core could be optimized for neurological applications .

Crystal and Conformational Properties

  • highlights that dichlorophenyl-substituted acetamides exhibit conformational variability due to steric effects, impacting dimerization and crystal packing. The target compound’s 3,4-dimethoxyphenyl group may reduce steric hindrance compared to dichloro analogs .

Synthetic Accessibility

  • Derivatives like 2-(4-acetyl-morpholin-3-yl)acetamide () demonstrate straightforward synthetic routes using acyl chloride reactions, suggesting similar strategies could apply to the target compound .

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